1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide
Description
1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide is a viologen derivative, a class of 4,4'-bipyridinium salts characterized by their redox-active properties. Viologens are widely studied for applications in electrochromic devices, organic batteries, and catalysis due to their reversible one- or two-electron transfer processes . The compound features an asymmetric substitution pattern, with a methyl group on one nitrogen and a pentyl chain on the other. This asymmetry distinguishes it from symmetric viologens like paraquat (1,1'-dimethyl-4,4'-bipyridinium diiodide) and influences its solubility, electrochemical behavior, and crystallinity .
Properties
IUPAC Name |
1-methyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.2HI/c1-3-4-5-10-18-13-8-16(9-14-18)15-6-11-17(2)12-7-15;;/h6-9,11-14H,3-5,10H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUPVYBNFRVQH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996787 | |
| Record name | 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75337-72-3 | |
| Record name | 4,4'-Bipyridinium, 1-methyl-1'-pentyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075337723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide typically involves the quaternization of 4,4’-bipyridine with methyl iodide and pentyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: It can be reduced to its neutral form.
Substitution: The iodide ions can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Anion exchange reactions can be carried out using silver nitrate or other silver salts.
Major Products Formed
Oxidation: Radical cations.
Reduction: Neutral bipyridinium derivatives.
Substitution: Various bipyridinium salts depending on the substituting anion.
Scientific Research Applications
1-Methyl-1’-pentyl-4,4’-bipyridinium diiodide has a wide range of applications in scientific research:
Chemistry: Used as an electron acceptor in redox reactions and as a stabilizer for radical cations.
Biology: Investigated for its potential use in biological assays and as a probe for studying electron transfer processes.
Medicine: Explored for its potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
The compound exerts its effects primarily through its strong electron-accepting properties. It can stabilize radical cations, which are intermediates in many redox reactions. The molecular targets and pathways involved include various electron transfer processes, where the compound acts as an efficient mediator.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Physical Properties
Key Observations :
Asymmetry vs. Symmetry : The methyl-pentyl substitution in the target compound enhances aqueous solubility compared to symmetric paraquat (low solubility) but reduces it relative to the shorter-chain asymmetric MMV (0.8 M solubility in alkaline conditions) .
The pentyl group’s electron-donating effect may further modulate the target compound’s redox properties, though experimental data remain sparse .
Crystallinity : Long alkyl chains (e.g., butyl in 1,1'-dibutyl-4,4'-bipyridinium diiodide) promote dense crystal packing via van der Waals interactions, often leading to insolubility. The pentyl substituent in the target compound likely balances solubility and structural stability .
Comparative Challenges
- Characterization Limitations : Unlike paraquat or MMV, the target compound lacks reported crystal structures or detailed cyclic voltammetry data, complicating direct property comparisons .
- Toxicity Concerns : Paraquat’s herbicidal use is linked to high toxicity, whereas asymmetric viologens like MMV and the target compound may offer safer alternatives for industrial applications .
Biological Activity
1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide, commonly referred to as a viologen derivative, is a quaternized bipyridine compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and materials science.
Chemical Structure and Properties
The molecular structure of this compound features two pyridine rings connected by a carbon-carbon bond with methyl and pentyl substituents. The diiodide form indicates the presence of two iodide ions associated with the bipyridinium cation. This structure contributes to its unique electrochemical properties and biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. It was observed to inhibit cell proliferation in several cancer lines, including breast and colon cancer cells. The apoptotic effects are believed to be mediated through the generation of reactive oxygen species (ROS), which trigger cellular stress responses .
Neurological Effects
Recent investigations suggest potential neuroprotective effects of this compound. It has been studied for its role in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property could have implications for treating neurodegenerative diseases .
The biological activity of this compound can be attributed to its ability to interact with various cellular components:
- Membrane Disruption : The cationic nature allows it to associate with negatively charged membrane components, leading to structural alterations and increased permeability.
- Oxidative Stress Induction : It promotes the generation of ROS, which can damage cellular components such as DNA and proteins.
- Apoptosis Induction : The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The compound was noted for its rapid action within 30 minutes of exposure .
Investigation into Anticancer Properties
Another investigation focused on the anticancer properties of the compound in human breast cancer cell lines (MCF-7). Treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with ROS levels .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Membrane disruption |
| Anticancer | Induces apoptosis in cancer cells | ROS generation |
| Neuroprotective | Reduces oxidative stress | Modulation of neurotransmitters |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
